Thalifendine

Descripción

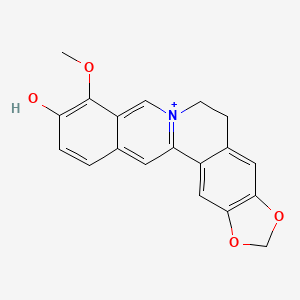

Structure

3D Structure

Propiedades

IUPAC Name |

16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGWOBMNQDATKP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171240 | |

| Record name | Thalifendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18207-71-1 | |

| Record name | Thalifendine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018207711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalifendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Overview of Thalifendine

Historical Perspective of Natural Product Alkaloid Research

The exploration of natural product alkaloids has been a cornerstone of medicinal chemistry and pharmacology for over two centuries. This scientific journey began in earnest with the isolation of morphine from the opium poppy in 1806, an event that marked the first-ever isolation of an alkaloid and ignited a fervent interest in plant-derived basic compounds. oup.commdpi.com Alkaloids, which are nitrogen-containing heterocyclic organic compounds primarily derived from plants, have since been recognized for their vast structural diversity and profound physiological effects. mdpi.comgoogle.com

Historically, traditional medicine systems across the globe, including Ayurveda and Traditional Chinese Medicine, have utilized plants rich in alkaloids for thousands of years to treat a wide array of ailments. nih.govnih.gov The oldest recorded use of a berberine-containing plant, for instance, dates back to 650 BC on clay tablets from the library of an Assyrian emperor. nih.gov This long history of empirical use provided a rich foundation for modern scientific investigation. The 20th century saw significant advancements in the structural elucidation and synthesis of complex alkaloids, such as morphine, which was not fully synthesized until the 1950s. oup.com

Protoberberine alkaloids, a class to which Thalifendine belongs, are a significant group of benzylisoquinoline alkaloids (BIAs) known for their tetracyclic structure. oup.comnih.gov These compounds are widely distributed across various plant families, including Ranunculaceae, Papaveraceae, and Berberidaceae. oup.comnih.gov Berberine (B55584), the most extensively studied protoberberine alkaloid, was first discovered in 1830 and has a long history of use in treating infectious diarrhea due to its antibacterial properties. nih.gov The ongoing research into alkaloids continues to yield new compounds and uncover novel biological activities, highlighting the enduring importance of these natural products in drug discovery. mdpi.com

Academic Significance of this compound within Protoberberine Alkaloids

The structural relationship between this compound and other protoberberine alkaloids like berberine, berberrubine (B190655), demethyleneberberine, jatrorrhizine, and columbamine (B1221706) is characterized by a shared protoberberine molecular skeleton with minor differences in their substitutions. biocrick.comnih.gov These slight structural variations can lead to different biological activities and pharmacokinetic properties. For instance, while berberine is a potent inhibitor of the enzyme CYP1B1, its metabolite this compound shows weaker inhibition of CYP1A1 and CYP1B1 but is a more potent inhibitor of CYP1A2. biocrick.com This differential activity underscores the importance of studying individual metabolites like this compound to fully comprehend the complex pharmacology of the parent compound.

Furthermore, this compound and its fellow protoberberine alkaloids are substrates for P-glycoprotein (P-gp), a protein that mediates drug efflux and contributes to the low bioavailability of many compounds. biocrick.comnih.gov Studies comparing the efflux capacity of various protoberberine alkaloids have shown that this compound has a lower efflux rate than berberine and berberrubine, but higher than demethyleneberberine. nih.govmdpi.com This line of research is crucial for developing strategies to improve the therapeutic efficacy of these natural compounds.

Current Status of this compound Research Trajectories

Current research on this compound is largely focused on its role as a bioactive metabolite of berberine and its own potential therapeutic effects. A significant area of investigation is its anti-inflammatory properties. targetmol.com this compound, produced through the demethylation of berberine by gut flora, has been shown to reduce intestinal inflammation and improve intestinal barrier function. targetmol.com Integrative network pharmacology and molecular docking studies have identified this compound as a key active alkaloid in Coscinium fenestratum with the potential to alleviate ulcerative colitis by targeting genes related to inflammation and the immune system. pnfs.or.kr

Another important research trajectory is the investigation of this compound's pharmacokinetic profile and its interactions with drug-metabolizing enzymes. mdpi.com Studies have shown that this compound and berberrubine may follow distinct metabolic pathways. mdpi.comresearchgate.net Furthermore, this compound has been identified as a metabolism-dependent inhibitor of CYP2D6 in human liver microsomes. targetmol.com Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and optimizing the therapeutic use of berberine and its metabolites.

Recent research also explores the potential of this compound and other protoberberine alkaloids as broad-spectrum antiviral agents. nih.gov Additionally, its antiplasmodial and antiamoebic activities have been noted, with reported IC50 values against P. falciparum and E. histolytica. xcessbio.comcaltagmedsystems.co.uk The biosynthesis of this compound in plants like Coptis chinensis is also an active area of research, with scientists working to elucidate the enzymatic pathways involved in its formation. oup.com These diverse research avenues highlight the growing interest in this compound as a promising natural compound with a range of potential therapeutic applications.

Detailed Research Findings

This compound, a protoberberine alkaloid, has been the subject of various scientific investigations to elucidate its chemical properties and biological activities.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H16NO4 | targetmol.com |

| Molecular Weight | 322.33 g/mol | biocrick.com |

| CAS Number | 18207-71-1 | biocrick.comknapsackfamily.com |

| IUPAC Name | 16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol | biocrick.comnih.gov |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | biocrick.com |

| Appearance | Solid Powder | xcessbio.com |

This table is interactive. Click on the headers to sort.

Reported Biological Activities of this compound

| Activity | Finding | Source |

| Anti-inflammatory | Reduces intestinal inflammation and improves intestinal barrier function. targetmol.com Identified as a key alkaloid in Coscinium fenestratum with potential to alleviate ulcerative colitis. pnfs.or.kr | targetmol.compnfs.or.kr |

| Enzyme Inhibition | Weaker inhibitor of CYP1A1 and CYP1B1 compared to berberine, but a more potent inhibitor of CYP1A2. biocrick.com Shows metabolism-dependent inhibition of CYP2D6. targetmol.com | biocrick.comtargetmol.com |

| Antiplasmodial | Exhibits activity against Plasmodium falciparum with an IC50 of 7.91 μM. | xcessbio.comcaltagmedsystems.co.uk |

| Antiamoebic | Shows activity against Entamoeba histolytica with an IC50 of 116 μM. | xcessbio.comcaltagmedsystems.co.uk |

| P-glycoprotein Interaction | Identified as a substrate of P-glycoprotein with an efflux capacity lower than berberine but higher than demethyleneberberine. | nih.govmdpi.com |

This table is interactive. Click on the headers to sort.

Natural Occurrence, Isolation, and Characterization Methodologies of Thalifendine

Phytochemical Investigations of Thalifendine-Containing Botanical Sources

Phytochemical studies have successfully identified and isolated this compound from several plant families, most notably the Ranunculaceae and Berberidaceae families.

This compound is a known constituent of the genus Thalictrum, commonly known as meadow-rues. It has been isolated from the roots and stems of several species within this genus. For instance, chemical investigations of Thalictrum foliolosum have repeatedly confirmed the presence of this compound alongside other isoquinoline (B145761) alkaloids like berberine (B55584). The alkaloid has also been characterized in Thalictrum revolutum, Thalictrum minus, and Thalictrum alpinum. In a study of Thalictrum minus subsp. elatum of Czechoslovakian origin, this compound iodide was isolated from the root. Another investigation identified this compound chloride in the roots of Thalictrum simplex.

Table 1: Occurrence of this compound in Thalictrum Species

| Species | Plant Part | Reference |

|---|---|---|

| Thalictrum foliolosum | Whole herbs, Stem, Root | |

| Thalictrum alpinum | Not specified | |

| Thalictrum revolutum | Not specified | |

| Thalictrum minus | Root | |

| Thalictrum cultratum | Root | |

| Thalictrum simplex | Root |

The genus Berberis, or barberry, is another significant botanical source of this compound. The alkaloid is often found as part of a complex mixture of isoquinoline alkaloids in these plants. It has been identified in the roots of Berberis darwinii and Berberis empetrifolia. In Berberis microphylla, this compound has been detected in both the stems and roots. Chemical profiling of Berberis petiolaris using Direct Analysis in Real Time (DART) mass spectrometry also revealed the presence of this compound in the root and stem.

Table 2: Occurrence of this compound in Berberis Species

| Species | Plant Part | Reference |

|---|---|---|

| Berberis darwinii | Root | |

| Berberis microphylla | Stem, Root | |

| Berberis empetrifolia | Root | |

| Berberis petiolaris | Root, Stem | |

| Berberis kansuensis | Not specified |

Beyond the Thalictrum and Berberis genera, this compound has been reported in other plant sources. It has been found in Fibraurea chloroleuca, a plant in the Menispermaceae family. Additionally, studies on the roots of Mahonia leschenaultia and Mahonia napaulensis, which belong to the Berberidaceae family, have also identified this compound. It is also considered a metabolite of berberine, which is found in a wide array of medicinal plants.

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and structural elucidation of this compound from complex plant extracts necessitate the use of advanced separation and analytical methods. These techniques are crucial for obtaining the compound in high purity for further study.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying significant quantities of a target compound from a sample mixture. This method is essential for isolating alkaloids like this compound from crude plant extracts. The process typically involves initial extraction, followed by column chromatography using stationary phases like silica (B1680970) gel or polyamide. For instance, in the isolation of berberine metabolites, including this compound, from urine, a multi-step process involving macroporous adsorption resin chromatography, open octadecyl silane (B1218182) (ODS) column chromatography, and finally preparative HPLC was employed to yield pure compounds. Centrifugal Partition Chromatography (CPC), a liquid-liquid separation technique, is also noted as a preferable method for recovering alkaloids as it avoids the issue of adsorption to solid supports like silica gel, ensuring a high recovery rate.

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is a cornerstone for the identification and characterization of natural products. Techniques such as High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) are widely used for the analysis of isoquinoline alkaloids in plant extracts. This method allows for the detection and tentative identification of compounds based on their retention time, accurate molecular weight, and fragmentation patterns.

In the analysis of Berberis microphylla, HPLC-ESI-MS/MS was used to detect this compound for the first time in the species by comparing its retention time and mass spectra with standards or literature data. More advanced systems like Ultra-High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS) and Liquid Chromatography coupled to Ion Trap Time-of-Flight Mass Spectrometry (LC/MSn-IT-TOF) provide even more detailed structural information through high-resolution mass measurements and multi-stage fragmentation analysis. These methods have been instrumental in identifying this compound and distinguishing it from its isomer, berberrubine (B190655), in various biological and plant matrices.

Table 3: Mass Spectrometry Data for this compound Identification

| Technique | Ionization Mode | Precursor Ion [M]+ (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| UHPLC-Q-TOF-MS | Positive | 322.1132 | 307.0902, 279.0951 | |

| LC/MSn-IT-TOF | Positive | 322.11 | 307.08 | |

| HPLC-ESI-MS/MS | Positive | 322 | Not specified |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. jchps.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their spatial relationships. jchps.comnih.gov

¹H NMR Spectroscopy provides information about the different chemical environments of hydrogen atoms in the molecule. For a compound like this compound, the ¹H NMR spectrum would reveal characteristic signals corresponding to:

Aromatic Protons: Signals in the downfield region of the spectrum (typically δ 6-9 ppm) indicate the protons attached to the aromatic rings of the protoberberine core. The splitting patterns (e.g., singlets, doublets) and coupling constants of these signals help determine the substitution pattern on each ring.

Methoxy (B1213986) Group Protons: A sharp singlet, usually integrating to three protons, in the δ 3-4 ppm region would confirm the presence of a methoxy (-OCH₃) group. chemistrysteps.com

Methylene Protons: Protons of the CH₂ groups within the quinolizinium (B1208727) structure would appear as distinct signals, often as complex multiplets due to their specific stereochemical environment.

Methylenedioxy Group Protons: If present, the two protons of a methylenedioxy (-O-CH₂-O-) group typically appear as a singlet around δ 6 ppm.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule and information about their electronic environment. wisc.edu A typical ¹³C NMR spectrum for this compound would show:

Aromatic and Olefinic Carbons: A series of signals in the δ 100-150 ppm range corresponding to the carbons of the aromatic rings. Quaternary carbons (those not attached to hydrogen) usually have weaker signals.

Methoxy Carbon: A signal around δ 55-65 ppm is characteristic of the carbon in a methoxy group. wisc.edu

Aliphatic Carbons: Signals for the sp³-hybridized carbons of the tetracyclic core would appear in the upfield region of the spectrum.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) allow chemists to piece together the entire molecular structure of this compound with high confidence. nd.edu

The following tables illustrate the type of data obtained from NMR analysis for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) Range | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.0 - 10.0 | Multiplet | 2H | Aromatic Protons (H-8, H-13) |

| 7.0 - 8.0 | Multiplet | 4H | Aromatic Protons |

| 6.10 | Singlet | 2H | Methylenedioxy Protons (-O-CH₂-O-) |

| 4.90 | Triplet | 2H | Methylene Protons (-N⁺-CH₂-) |

| 4.00 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) Range | Carbon Type | Assignment |

|---|---|---|

| 140 - 155 | Quaternary | Aromatic Carbons (C-O, C-N⁺) |

| 120 - 140 | Quaternary | Aromatic Carbons |

| 100 - 120 | Methine (CH) | Aromatic Carbons |

| 102.0 | Methylene (CH₂) | Methylenedioxy Carbon (-O-CH₂-O-) |

| 55 - 65 | Methyl (CH₃) | Methoxy Carbon (-OCH₃) |

| 50 - 60 | Methylene (CH₂) | Methylene Carbon (-N⁺-CH₂-) |

Biosynthetic Pathways and Enzyme Mediated Transformations of Thalifendine

Elucidation of Thalifendine's Position within Isoquinoline (B145761) Alkaloid Biosynthesis

This compound is classified as a protoberberine-type isoquinoline alkaloid, a large and structurally diverse group of plant secondary metabolites derived from the amino acid tyrosine. rsc.orgkegg.jp The biosynthesis of isoquinoline alkaloids is a complex network, with (S)-reticuline serving as a critical branch-point intermediate for the formation of numerous structural skeletons, including the protoberberines. kegg.jpmdpi.com The general biosynthetic pathway proceeds from (S)-reticuline to (S)-scoulerine, which is the common precursor for most protoberberine alkaloids. oup.com

This compound's position within this intricate web is primarily as a metabolite of berberine (B55584), another prominent protoberberine alkaloid. nih.govfrontiersin.org It has been identified in various plant species, including those of the Berberis and Thalictrum genera. uni-muenchen.deredalyc.orgresearchgate.net For instance, studies have detected this compound in the roots and stems of Berberis microphylla and in cell cultures of Thalictrum minus. uni-muenchen.deredalyc.org The elucidation of its formation pathways involves a combination of techniques, including tracer studies, the use of isolated organs, and the characterization of specific enzymes. snscourseware.org

Enzymatic Demethylation of Berberine to this compound

The primary route for this compound formation, particularly in the context of mammalian metabolism after oral administration of berberine, is through enzymatic demethylation. nih.gov Berberine undergoes phase I metabolism where it is transformed into several key metabolites, including this compound and berberrubine (B190655). nih.govfrontiersin.org This biotransformation is not primarily conducted by host enzymes but is significantly mediated by the metabolic activity of microorganisms residing in the gut. nih.govresearchgate.netnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP51 from intestinal flora) in this compound Formation

A crucial enzyme family involved in the demethylation of berberine is the Cytochrome P450 (CYP) superfamily of monooxygenases. news-medical.netwikipedia.org Research has specifically implicated the CYP51 enzyme, also known as sterol 14-α demethylase, from intestinal bacteria in the conversion of berberine to this compound. nih.govresearchgate.nettargetmol.com This enzyme is found across all biological kingdoms and plays a role in sterol biosynthesis. nih.gov

Studies have demonstrated that the gut microbiota is more instrumental than the liver in this specific transformation. nih.gov The addition of voriconazole (B182144), a known specific inhibitor of CYP51, significantly slows down the metabolism of berberine and prevents the formation of this compound and berberrubine, both in vitro and in vivo. researchgate.netnih.govxjtu.edu.cn This provides strong evidence for CYP51's direct role in mediating this demethylation reaction. researchgate.netnih.gov Further research has shown that specific facultative anaerobic bacteria, such as Enterococcus cloacae, Enterococcus faecium, and Staphylococcus epidermidis, express CYP51 and can generate this compound from berberine. nih.gov Additionally, members of the genus Blautia have been identified as key bacteria capable of demethylating berberine to produce this compound. nih.govresearchgate.net

Characterization of Specific Enzymes in this compound Biosynthesis

The characterization of the enzymes responsible for this compound synthesis has been advanced through multiple analytical techniques. The function of the gut microbial CYP51 enzyme was confirmed through a series of experiments, including:

In vitro and in vivo studies: The metabolism of berberine was examined in mouse liver, kidney, and gut microbiota preparations, demonstrating the significant role of the gut flora. researchgate.netnih.gov

Inhibitor studies: The use of the CYP51-specific inhibitor voriconazole effectively blocked the production of this compound from berberine, confirming CYP51 as the responsible enzyme. nih.govxjtu.edu.cn

Recombinant enzyme expression: To conclusively prove its function, the cyp51 gene from intestinal bacteria was expressed in recombinant E. coli. researchgate.netnih.govxjtu.edu.cn The resulting enzyme lysate was shown to directly catalyze the demethylation of berberine, solidifying the role of CYP51 in this compound formation. researchgate.netnih.gov

In the plant kingdom, recent work on Coptis chinensis has identified a set of enzymes capable of producing this compound in vitro. oup.comresearchgate.net This reconstituted pathway involves the versatile enzyme CcCYP719A1, which creates the protoberberine backbone, followed by the action of a demethylase (Cc6DM3) and an oxidase (CcTHBO). oup.comresearchgate.net

Hypothesized and Confirmed Biosynthetic Routes in Model Organisms (e.g., Coptis chinensis)

While this compound is a known metabolite of berberine in animals via gut bacteria, its endogenous biosynthetic route in plants has been a subject of investigation. nih.gov In the medicinal plant Coptis chinensis, a major producer of protoberberine alkaloids, the biosynthesis of this compound had not been confirmed until recently. oup.comnih.gov

Researchers have now proposed and successfully constructed an in vitro synthetic route for this compound using characterized biosynthetic enzymes from C. chinensis. oup.com This work suggests that the plant possesses the necessary enzymatic machinery for its production, even if the compound is not typically accumulated in significant amounts. oup.com This implies that the biosynthetic route for this compound may be diminished or suppressed under normal physiological conditions due to unknown regulatory mechanisms, representing a part of the plant's "dark matter" within its biosynthetic potential. oup.com The production of this compound has also been observed in plant cell suspension cultures of Thalictrum minus, indicating that the biosynthetic capacity exists in other plant species as well. uni-muenchen.de

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering aims to optimize genetic and regulatory processes within cells to increase the production of specific substances. wikipedia.org Common strategies include overexpressing genes for rate-limiting enzymes, blocking competing metabolic pathways, and expressing biosynthetic pathways in heterologous hosts like bacteria or yeast. wikipedia.orgnih.gov

The successful production of this compound from berberine in a recombinant E. coli strain engineered to express the bacterial cyp51 gene serves as a prime example of a metabolic engineering approach. researchgate.netnih.gov This demonstrates the feasibility of using microbial chassis for the biotransformation of alkaloids.

Furthermore, the elucidation of the in vitro biosynthetic network in Coptis chinensis opens new avenues for enhancing this compound production. oup.comresearchgate.net This knowledge could be applied to engineer microorganisms to produce this compound de novo or from earlier precursors. Such a strategy would involve transferring the identified genes—such as those for CcCYP719A1, Cc6DM3, and CcTHBO—into a suitable microbial host and optimizing the pathway to achieve high yields. oup.commdpi.com

Chemical Synthesis and Derivatization Strategies for Thalifendine and Analogues

Total Synthesis Approaches to the Thalifendine Core Structure

The complete, or de novo, synthesis of the this compound molecular framework provides a versatile route that is not dependent on natural product precursors. A reported total synthesis of this compound and related protoberberine alkaloids involves the use of homopiperonylamine and 2-methoxy-3-hydroxybenzaldehyde as key starting materials. rsc.org This approach builds the characteristic isoquinoline (B145761) core structure from the ground up, allowing for the potential introduction of diverse functionalities at various positions during the synthetic sequence. This modularity is a key advantage of total synthesis, enabling the creation of analogues that may not be accessible through the modification of existing natural products. acs.org

Semisynthetic Modifications from Precursors (e.g., Berberine)

Given the structural similarity and natural abundance of berberine (B55584), it serves as a common and convenient starting material for the semisynthesis of this compound. acs.org this compound is one of the primary phase I metabolites of berberine, formed in vivo through oxidative demethylation. nih.govmdpi.com This natural metabolic pathway provides a blueprint for laboratory synthesis, where the primary challenge lies in achieving regioselective demethylation.

The berberine molecule features two methoxy (B1213986) groups at the C-9 and C-10 positions. The formation of this compound requires the selective demethylation of the C-10 methoxy group. Conversely, demethylation at the C-9 position yields its isomer, berberrubine (B190655). researchgate.net

Several synthetic methods have been explored to achieve this transformation. However, many common techniques, including microwave-assisted reactions, tend to favor the formation of berberrubine. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) have provided insight into this selectivity, revealing that the activation barrier for generating this compound is higher than that for berberrubine, thus making the formation of berberrubine the more kinetically favorable outcome in many synthetic conditions. researchgate.net In vivo, the conversion of berberine to this compound is mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2. mdpi.com

| Approach | Precursor(s) | Key Transformation | Primary Product(s) | Reference |

|---|---|---|---|---|

| Total Synthesis | Homopiperonylamine, 2-methoxy-3-hydroxybenzaldehyde | Core structure construction | This compound | rsc.org |

| Semisynthesis | Berberine | Regioselective Demethylation | This compound, Berberrubine | researchgate.netresearchgate.net |

The protoberberine scaffold of precursors like berberine offers several key positions for strategic functionalization to create a diverse range of analogues. Common methods include:

Modification at C-8: The polar carbon-nitrogen double bond (C=N+) in the berberine nucleus is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C-8 position. scielo.brscielo.br

Modification at C-13: Functionalization at the C-13 position can be achieved through the formation of an enamine-7,8-acetonyl intermediate, which provides a handle for further chemical elaboration. scielo.brscielo.br

These modifications, often explored in the context of berberine, provide established chemical pathways that can be applied to the development of this compound derivatives.

Development of Novel this compound Derivatives

The creation of novel derivatives based on the this compound scaffold is a key strategy in medicinal chemistry to explore and optimize biological activity. This involves the rational design of new molecules and the development of efficient synthetic methods to produce them. scielo.br

The design of this compound analogues is guided by established structure-activity relationships and the goal of improving physicochemical properties. Key principles include:

Pharmacophore Retention: The rigid, positively charged planar structure of the protoberberine skeleton is considered a core pharmacophore essential for the biological activity of many compounds in this class. nih.gov Therefore, modifications often focus on peripheral positions while keeping the core intact.

Property Enhancement: A primary objective of creating derivatives is to improve upon the characteristics of the parent compound, such as enhancing bioavailability, increasing target specificity, or modulating therapeutic effects. scielo.brnih.gov

Targeted Modification: Based on prior research, specific positions on the scaffold are known to influence activity. For instance, derivatization at the C-9 position of berberine has been shown to modulate its biological effects, making the corresponding hydroxyl group in this compound a logical point for further functionalization. researchgate.net

To efficiently explore the chemical space around the this compound scaffold, methods for generating diverse chemical libraries are employed. These approaches adapt the specific reactions of the core structure for high-throughput application.

Parallel Synthesis: This technique involves running multiple, separate reactions simultaneously in an array format (e.g., a 96-well plate). ucsf.edu The functionalization methods described for positions C-8 and C-13 of the protoberberine core can be adapted to a parallel synthesis workflow, where a common intermediate is reacted with a diverse set of building blocks to rapidly generate a library of distinct final compounds. scielo.brucsf.edu

Combinatorial Chemistry: Techniques like "mix and split" synthesis using solid-phase organic synthesis (SPOS) allow for the creation of very large and complex libraries of compounds. imperial.ac.uk While technically demanding, this approach can generate vast numbers of related molecules for large-scale screening.

Synthetic Methodology-Based Libraries (SMBL): A modern approach involves the creation of a unique compound library composed of structurally novel molecules synthesized through various in-house research programs. nih.gov Such a library, rich in unique scaffolds like those of protoberberine alkaloids, can serve as a valuable source for identifying novel bioactive agents. nih.gov

| Design Principle | Synthetic Strategy | Example Application | Reference |

|---|---|---|---|

| Improve Bioavailability | Functionalization at C-8, C-13, or C-10 | Addition of lipophilic or hydrophilic groups to modulate solubility and absorption. | scielo.brscielo.br |

| Enhance Target Specificity | Parallel Synthesis | Creation of a focused library of analogues with systematic changes around the core scaffold for screening. | ucsf.edu |

| Explore New Chemical Space | Combinatorial or SMBL Approaches | Generation of large, diverse libraries to identify entirely new structure-activity relationships. | imperial.ac.uknih.gov |

Radiolabeling Strategies for this compound and its Analogues in Research

Tritium (B154650) Labeling

Tritium (³H) is a beta-emitting isotope of hydrogen that is frequently used to radiolabel drug candidates for in vitro and preclinical in vivo studies, such as metabolic profiling and autoradiography. mpg.demdpi.com The low energy of its beta emission and long half-life (12.3 years) make it unsuitable for in vivo imaging in humans but ideal for quantitative tissue distribution studies in animal models. mdpi.com The primary advantage of tritium labeling is that it typically does not alter the chemical structure or biological activity of the parent compound, as it only involves the substitution of a hydrogen atom. nih.gov

The pharmacokinetics of berberine, a related isoquinoline alkaloid, have been investigated using tritium-labeled derivatives, indicating that this is a viable and established strategy for this class of compounds. prostatecancertopics.com Given that this compound is a known metabolite of berberine, the methods used for tritiating berberine or its precursors could be directly applicable to this compound. prostatecancertopics.com

Recent advancements have led to more practical and robust methods for tritium labeling of complex molecules. One such method involves the use of arylthianthrenium salts, which can be introduced into a molecule and subsequently replaced with tritium gas in a reaction catalyzed by a molecular palladium catalyst. mpg.de This late-stage functionalization approach is advantageous as it can be applied to complex molecules without requiring a complete re-synthesis.

Table 1: Overview of Tritium Labeling Strategies

| Strategy | Precursor Type | Key Reagents | Application |

|---|---|---|---|

| Catalytic Hydrogenation | Unsaturated analogue (e.g., containing a double bond) | Tritium gas (³H₂), Heterogeneous catalyst (e.g., Pd/C) | Introduction of tritium at specific sites. |

| Halogen-Tritium Exchange | Halogenated analogue (e.g., iodo- or bromo-thalifendine) | Tritium gas (³H₂), Palladium catalyst | Replacement of a halogen with tritium. |

Carbon-11 and Fluorine-18 (B77423) Labeling for PET Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the detection of gamma rays produced from the annihilation of positrons emitted by radiotracers. nih.gov Carbon-11 (t½ = 20.4 min) and fluorine-18 (t½ = 109.8 min) are the most common positron-emitting isotopes used for labeling organic molecules for PET studies. nih.govfrontiersin.orgnih.gov The short half-life of ¹¹C allows for multiple PET scans in a single day, while the longer half-life of ¹⁸F facilitates transport from the production site and allows for imaging over a longer duration. nih.govfrontiersin.org

Carbon-11 Labeling: The synthesis of ¹¹C-labeled radiotracers is challenging due to the short half-life of the isotope. It requires rapid synthetic methods and purification. nih.gov Typically, ¹¹C is produced as [¹¹C]CO₂, [¹¹C]CO, or [¹¹C]CH₄, which are then used to introduce the ¹¹C atom into the target molecule. For a molecule like this compound, which contains methoxy groups, a common strategy would be the methylation of a hydroxyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Fluorine-18 Labeling: Fluorine-18 is often favored for PET tracer development due to its more convenient half-life. nih.gov The introduction of ¹⁸F into a molecule can be achieved through either nucleophilic or electrophilic fluorination reactions. For aromatic systems like this compound, nucleophilic aromatic substitution (SₙAr) on a precursor containing a suitable leaving group (e.g., a nitro or trimethylammonium group) is a common approach.

Table 2: Potential PET Radiolabeling Strategies for this compound Analogues

| Isotope | Precursor | Labeling Agent | Reaction Type | Research Finding/Application |

|---|---|---|---|---|

| ¹¹C | Desmethyl-thalifendine | [¹¹C]CH₃I or [¹¹C]CH₃OTf | O-methylation | Allows for isotopic labeling to study in vivo distribution and target binding. nih.gov |

| ¹⁸F | Nitro- or Trimethylammonium-substituted this compound analogue | K[¹⁸F]F/K₂₂₂ | Nucleophilic Aromatic Substitution | Provides a tracer with a longer half-life for extended imaging studies. osti.gov |

Radioiodination

Radioisotopes of iodine, such as iodine-123 (t½ = 13.2 h, for SPECT imaging), iodine-124 (t½ = 4.2 days, for PET imaging), and iodine-131 (B157037) (t½ = 8.0 days, for therapy and imaging), can also be used to label this compound. researchgate.net this compound's chemical structure contains phenolic hydroxyl groups, which activate the aromatic rings towards electrophilic aromatic substitution. researchgate.net This makes it a suitable candidate for direct radioiodination.

The reaction typically involves treating the this compound molecule with a source of radioiodine in the presence of a mild oxidizing agent, such as chloramine-T or Iodogen®. This method is often rapid and can provide radiolabeled products with high specific activity. nih.gov The position of iodination would be directed by the existing substituents on the aromatic rings.

Table 3: Radioiodination Strategy for this compound

| Isotope | Precursor | Key Reagents | Reaction Type | Research Finding/Application |

|---|

Metabolism and Biotransformation Research of Thalifendine

Thalifendine as a Major Metabolite of Berberine (B55584)

Phase I Metabolic Pathways (Demethylation, Oxidation)

The formation of this compound from berberine primarily occurs through Phase I metabolic reactions, specifically demethylation and oxidation. peerj.comresearchgate.netresearchgate.net These reactions are catalyzed by various enzymes and are essential for converting berberine into its metabolites.

Demethylation: This process involves the removal of a methyl group from the berberine structure. Studies have shown that the demethylation of berberine leads to the formation of several metabolites, with this compound being a prominent one. targetmol.comfrontiersin.orgnih.govnih.gov This reaction can be mediated by cytochrome P450 enzymes and also by the enzymatic activity of the gut microbiota. targetmol.comfrontiersin.orgnih.govnih.gov

Oxidation: Oxidative reactions also play a role in the metabolism of berberine to this compound. researchgate.netoptibrium.com These reactions, often carried out by cytochrome P450 enzymes in the liver, introduce or expose functional groups, which can lead to the formation of this compound. jptcp.comsigmaaldrich.com Demethyleneberberine has been identified as a significant metabolite resulting from CYP1A1- and CYP1B1-catalyzed oxidations, while this compound is produced at a comparatively lower rate. biocrick.com

Phase II Metabolic Pathways (Glucuronidation, Sulfation)

Following its formation through Phase I metabolism, this compound can undergo further biotransformation via Phase II metabolic pathways. These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion from the body. openaccessjournals.comresearchgate.net

Glucuronidation: This is a major Phase II reaction where a glucuronic acid molecule is attached to this compound. thno.orgopenaccessjournals.comupol.cz This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of this compound-glucuronide conjugates. researchgate.netlongdom.org this compound-10-O-β-D-glucuronide is a specific glucuronide metabolite of this compound that has been identified. nih.govbiocrick.com

Sulfation: Sulfation is another important Phase II conjugation reaction where a sulfate (B86663) group is added to this compound. openaccessjournals.comupol.czlongdom.org This reaction is mediated by sulfotransferase (SULT) enzymes. The formation of this compound-sulfate has been reported as a metabolic product. mdpi.com

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of berberine to this compound and its subsequent metabolism involve complex enzymatic systems in different parts of the body, highlighting the interplay between host enzymes and the gut microbiota.

Role of Intestinal Microbiota and Associated Enzymes

The gut microbiota plays a significant role in the metabolism of berberine, including the formation of this compound. frontiersin.orgnih.govmdpi.com The diverse enzymatic capacity of intestinal bacteria can directly demethylate berberine to produce this compound. frontiersin.orgnih.gov

Hepatic Biotransformation Processes

The liver is a primary site for drug metabolism, and it plays a crucial role in the biotransformation of berberine and its metabolites, including this compound. thno.orgjptcp.comcas.cn

Upon reaching the liver, berberine is subjected to extensive metabolism by hepatic enzymes. peerj.comresearchgate.net Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, are the major enzymes responsible for the Phase I metabolism of berberine into metabolites like this compound. biocrick.comresearchgate.net Studies using rat liver microsomes have confirmed the production of this compound from berberine. biocrick.comcas.cn Furthermore, once formed, this compound can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, within the liver to facilitate its elimination. thno.orgresearchgate.net

Permeability and Transport Studies of this compound

Studies investigating the intestinal absorption of berberine and its metabolites are ongoing. The transport of these compounds across the intestinal epithelium is a complex process that can involve passive diffusion and carrier-mediated transport. conductscience.comsemanticscholar.orgnih.gov Research using Caco-2 cell monolayers, a model for the intestinal barrier, has been employed to study the permeability of berberine and its metabolites. mdpi.commdpi.com One study found that in Caco-2 cells treated with dihydroberberine (B31643), this compound was detected, suggesting its formation and potential transport across these cells. mdpi.com Further investigation is needed to fully characterize the specific transport mechanisms involved in the movement of this compound across cellular membranes.

In vitro Cell Monolayer Models (e.g., Caco-2 cells)

In vitro cell monolayer models, particularly the human colon adenocarcinoma cell line (Caco-2), are pivotal in predicting the intestinal absorption and metabolism of chemical compounds. nih.gov When cultured on semipermeable filters, Caco-2 cells differentiate to form a monolayer that structurally and functionally mimics the small intestinal epithelium, expressing various metabolic enzymes and transport proteins. nih.govresearchgate.net

In the context of protoberberine alkaloids, Caco-2 cell monolayers have been employed to investigate transport mechanisms. Studies involving a group of six such alkaloids, including this compound, utilized Caco-2 monolayers to assess their transport characteristics. nih.gov The results of these transport studies across the Caco-2 monolayers helped to determine the efflux capacity for each compound. nih.gov

Further research using Caco-2 cells investigated the metabolite profiles of different berberine formulations. mdpi.com In these experiments, this compound was one of the metabolites detected in Caco-2 cells that had been treated with a dihydroberberine (DHB) formulation. mdpi.com Conversely, it was not detected in cells treated with a micellar berberine (LipoMicel®, LMB) formulation, highlighting how different delivery systems can alter metabolic pathways and resulting metabolite profiles within this in vitro model. mdpi.com The differences observed between in vitro Caco-2 results and in vivo human studies underscore that while Caco-2 models are valuable, they may not fully replicate the complex metabolic environment of the human intestine and liver. mdpi.com

Interaction with Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are critical membrane proteins that actively pump substrates out of cells. tg.org.au Located in the apical membrane of intestinal enterocytes, P-gp plays a significant role in limiting the oral bioavailability of many drugs by pumping them back into the gut lumen. tg.org.aumedsafe.govt.nz

This compound has been identified as a substrate for the P-gp efflux transporter. nih.gov Its interaction with P-gp was evaluated in a comparative study alongside five other structurally similar protoberberine alkaloids: berberine, berberrubine (B190655), demethyleneberberine, jatrorrhizine, and columbamine (B1221706). nih.gov The investigation, which used in vitro transport assays with Caco-2 cell monolayers, aimed to determine if these compounds were P-gp substrates and to compare their efflux capacities. nih.gov

The study concluded that all six alkaloids are transported by P-gp, but with differing efficiencies. nih.gov Molecular docking and dynamics simulations suggested that the binding affinities to P-gp are influenced by a combination of hydrophobic and electrostatic interactions. nih.gov Based on the in vitro transport results, the net efflux capacity for the six alkaloids was ranked. nih.gov

| Rank | Compound | Efflux Capacity |

|---|---|---|

| 1 | Berberrubine | Highest |

| 2 | Berberine | |

| 3 | Columbamine | ~ Jatrorrhizine |

| 4 | Jatrorrhizine | ~ Columbamine |

| 5 | This compound | |

| 6 | Demethyleneberberine | Lowest |

Metabolite Profiling and Identification in Biological Matrices (Non-Human)

Metabolite profiling in non-human biological matrices is essential for understanding the biotransformation of a compound. bioanalysis-zone.comwuxiapptec.com For this compound, which is a primary phase I metabolite of berberine, extensive research has been conducted in rats to identify its subsequent metabolites in plasma, urine, and feces. biocrick.comnih.govfrontiersin.org

Following oral administration of berberine to rats, this compound (identified as M2 or M5 in various studies) is formed and detected in significant quantities. biocrick.comnih.gov It is considered a major metabolite found in the liver. biocrick.com Excretion studies in rats have shown that a substantial portion of berberine is excreted as this compound in bile and that it is also a major metabolite in urine. biocrick.comnih.gov

Further biotransformation of this compound leads to the formation of several phase II metabolites. These conjugated metabolites are the primary forms found circulating in vivo. frontiersin.org Research has identified glucuronic acid-conjugated, sulfite-conjugated, and dihydroxy derivatives of this compound in rat plasma. nih.govmdpi.comresearchgate.net For instance, glucuronic acid-conjugated this compound (M6) and sulfite-conjugated this compound (M7) have been characterized. nih.govmdpi.com Additionally, a dihydroxy this compound (M8) has also been reported for the first time in some studies. nih.govmdpi.com The identification of these metabolites contributes to a more comprehensive understanding of the metabolic pathways. mdpi.com

Advanced Mass Spectrometry Techniques (e.g., UHPLC-Q-TOF-MS)

The identification and structural characterization of metabolites in complex biological samples rely on powerful analytical techniques. nih.gov Ultra-High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) has proven to be a reliable and rapid method for this purpose, offering high resolution, throughput, and sensitivity. mdpi.commdpi.com

This technique has been instrumental in the identification of this compound and its derivatives in rat plasma following berberine administration. nih.govmdpi.comresearchgate.net In these studies, UHPLC separates the metabolites from the plasma matrix, and the Q-TOF-MS provides high-accuracy mass measurements for both the parent ions and their fragment ions. mdpi.comresearchgate.net

For example, this compound (designated M5 in one study) was tentatively identified by its [M]+ ion at an m/z of 322.1148. researchgate.net The high-resolution mass data allowed for the determination of its molecular formula as C₁₉H₁₆NO₄. mdpi.comresearchgate.net The system further generated product ions, such as m/z 307.0900 (from the loss of a methyl group, CH₃) and m/z 279.0944 (from the subsequent loss of CO), which helped to confirm its structure. researchgate.net Similarly, its conjugated metabolites were identified by characteristic mass shifts. Glucuronic acid-conjugated this compound (M6) showed an [M]+ peak at m/z 498.1479, a 176 Da increase from this compound, corresponding to the addition of a glucuronide moiety. mdpi.com The fragmentation of M6 yielded a product ion at m/z 322.1138, which represents the loss of the glucuronide group to reveal the this compound aglycon. mdpi.com

| Metabolite ID | Proposed Identity | Molecular Formula | Measured m/z [M]+ |

|---|---|---|---|

| M5 | This compound or Berberrubine | C₁₉H₁₆NO₄ | 322.1148 |

| M6 | Glucuronic acid-conjugated this compound or Berberrubine | C₂₅H₂₄NO₁₀ | 498.1479 |

| M7 | Sulfite-conjugated this compound or Berberrubine | C₁₉H₁₆NO₇S | 402 |

| M8 | Dihydroxy this compound or Berberrubine | C₁₉H₁₆NO₆ | 354 |

Pharmacological and Biological Activity Research of Thalifendine

Mechanistic Investigations of Anti-Inflammatory Effects

Modulation of Inflammatory Factors and Pathways

Currently, there is a lack of specific studies detailing the direct modulatory effects of thalifendine on inflammatory factors and pathways. The anti-inflammatory properties observed in studies are generally attributed to its parent compound, berberine (B55584), which is known to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The extent to which this compound contributes to these effects independently is yet to be elucidated.

Impact on Intestinal Barrier Function in In Vitro Models

Studies on Metabolic Regulation

Up-regulation of LDLR and InsR mRNA Expression

There is a paucity of research specifically examining the effect of this compound on the up-regulation of Low-Density Lipoprotein Receptor (LDLR) and Insulin Receptor (InsR) mRNA expression. Studies on berberine have shown that it can increase LDLR mRNA stability. nih.gov Given that this compound is a major metabolite of berberine, it is plausible that it may play a role in this process, but direct experimental evidence is currently lacking.

Pre-clinical In Vitro and In Vivo (Non-Human) Investigations

Pre-clinical research on this compound has primarily been in the context of pharmacokinetic studies of berberine. nih.govmdpi.com These studies have established that this compound is one of the main metabolites of berberine found in plasma, bile, urine, and feces in animal models. nih.govoup.com However, dedicated preclinical in vitro and in vivo investigations to determine the independent pharmacological efficacy and mechanisms of action of this compound are scarce. The majority of preclinical studies attribute the observed biological activities to berberine itself or its metabolites collectively. researchgate.net

Table 1: Summary of Pre-clinical Research Findings on this compound

| Research Area | Key Findings | Citations |

|---|---|---|

| Pharmacokinetics | Identified as a major metabolite of berberine in rats. | nih.govmdpi.comoup.com |

| Found in plasma, bile, urine, and feces. | nih.gov | |

| Anti-Inflammatory Effects | No specific studies available. |

| Metabolic Regulation | No specific studies available. | |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Berberine |

| Interleukin-6 (IL-6) |

Antimicrobial Activities (e.g., Antiplasmodial, Antiamoebic)

Direct research into the antimicrobial spectrum of this compound is limited. However, its parent compound, berberine, possesses well-documented antimicrobial properties. This compound, along with berberrubine (B190655) and jatrorrhizine, is a major metabolite of berberine, and the biotransformation of berberine by intestinal microflora is considered crucial for its absorption and subsequent bioactivity.

Anticancer Potential and Associated Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Proliferation)

The anticancer potential of this compound is primarily inferred from extensive research on berberine, which has demonstrated significant anticancer activity in various cancer models, including colon, breast, liver, and prostate cancers. Berberine exerts its effects by modulating multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, suppression of metastasis, induction of apoptosis, and activation of autophagy.

As a major metabolite, this compound is thought to play a role in these anticancer effects. The mechanisms associated with berberine's anticancer activity, which may be shared by or contributed to by this compound, include:

Inhibition of Proliferation and Cell Cycle Arrest: Studies on related compounds have shown the ability to induce cell cycle arrest. For instance, the dimeric aporphine (B1220529) benzylisoquinoline alkaloid thaliblastine (B1215902) causes a G2/M block followed by a G1 phase arrest in ovarian tumor cells. Similarly, berberine can induce cell cycle arrest, a mechanism that helps to prevent the propagation of genetically damaged cells.

Apoptosis Induction: Berberine is known to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for eliminating malignant cells. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins.

Metastasis Inhibition: Berberine can inhibit tumor cell invasion and metastasis by down-regulating metastasis-related proteins such as matrix metalloproteinases (MMPs).

While these activities are well-established for berberine, further research is necessary to isolate and confirm the specific anticancer effects and underlying molecular mechanisms of this compound itself.

Neuroprotective Effects in Preclinical Models

Evidence for the neuroprotective effects of this compound is primarily extrapolated from studies on its parent compound, berberine. Berberine has been investigated for its potential in preventing and treating neurodegenerative diseases, where its antioxidant and anti-inflammatory properties are believed to protect neurons from oxidative damage and chronic stress. The therapeutic features of berberine involve several signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase/Akt/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathways. Since this compound is a significant metabolite of berberine, it is hypothesized that it may contribute to these neuroprotective activities, although direct preclinical evidence focusing solely on this compound is not yet widely available.

Antiviral Activity (e.g., SARS-CoV-2 Main Protease Binding)

This compound is recognized as a metabolite of berberine, an isoquinoline (B145761) alkaloid noted for its impressive antiviral activities. Protoberberine alkaloids, including berberine, have been studied for their potential against various viruses. Specifically, berberine has demonstrated efficacy against SARS-CoV-2 isolates in vitro.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drug development. Inhibition of this enzyme blocks the viral life cycle. While direct experimental data on the binding affinity of this compound to the SARS-CoV-2 main protease is scarce, its structural relationship to berberine suggests it could be a candidate for investigation. The development of small molecules that target conserved viral proteases like Mpro is a key strategy for creating broad-spectrum antiviral agents.

Enzyme Inhibition Studies (e.g., DNA Topoisomerase IB)

This compound has been directly studied for its enzyme-inhibiting properties. Research has shown that this compound, along with berberine and palmatine, can inhibit glycoside hydrolase (GH) family 18 and 20 enzymes. Furthermore, as a berberine derivative, it is implicated in the inhibition of other key enzymes. For example, some berberine derivatives have been found to inhibit DNA topoisomerase I, leading to the arrest of the cell cycle at the G2/M phase and subsequent reduction in tumor cell growth. DNA topoisomerase IB is a crucial enzyme that relaxes supercoiled DNA during replication and transcription, making it a significant target for anticancer drugs. Inhibition of this enzyme can be categorized as either catalytic inhibition, which slows the enzyme's activity, or poisoning, which stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks.

| Compound | Enzyme Target | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| This compound | OfHex1 (a GH20 enzyme) | 5.0 µM | |

| This compound | HsHexB (a GH20 enzyme) | 15.4 µM | |

| Berberine | OfHex1 (a GH20 enzyme) | 4.0 µM | |

| Berberine | HsHexB (a GH20 enzyme) | 14.0 µM | |

| Palmatine | OfHex1 (a GH20 enzyme) | 1.5 µM | |

| Palmatine | HsHexB (a GH20 enzyme) | 1.8 µM |

Cellular and Molecular Target Identification

The identification of specific cellular and molecular targets is crucial to understanding the pharmacological actions of this compound. As a primary metabolite of berberine, this compound likely shares or contributes to the wide range of molecular targets associated with its parent compound. Berberine is known to interact with a multitude of targets, including enzymes, transcription factors, and signaling proteins.

Direct research has identified specific targets for this compound. It exhibits metabolism-dependent inhibition of the enzyme CYP2D6 in human liver microsomes. Additionally, studies have revealed that Glycoside hydrolase family 18 (chitinases) and family 20 (β-N-acetyl-D-hexosaminidases) enzymes are novel molecular targets for berberine and its analogs, including this compound. The binding mechanism to these enzymes involves interactions such as π–π stacking and electrostatic forces with aromatic and acidic residues in the binding pockets.

Molecular docking studies have further helped to identify potential targets for berberine, which could also be relevant for this compound. These include proteins involved in metabolism and cellular regulation such as Forkhead box O3 (FOXO3), Nuclear factor erythroid 2-related factor (Nrf2), and others, highlighting the compound's potential to influence multiple systemic pathways.

| Target | Compound(s) | Potential Effect | Reference |

|---|---|---|---|

| Glycoside Hydrolase Family 18 & 20 | This compound, Berberine, Palmatine | Enzyme Inhibition | |

| CYP2D6 | This compound | Metabolism-dependent enzyme inhibition | |

| DNA Topoisomerase I | Berberine derivatives | Enzyme inhibition, anticancer activity | |

| AMP-activated protein kinase (AMPK) | Berberine | Metabolic regulation, antidiabetic effects | |

| Nuclear factor erythroid 2-related factor (Nrf2) | Berberine (potential for this compound) | Regulation of antioxidant response | |

| Forkhead box O3 (FOXO3) | Berberine (potential for this compound) | Regulation of stress resistance, metabolism, and cell cycle |

Structure Activity Relationship Sar and Computational Studies of Thalifendine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.govmdpi.com By establishing a mathematical relationship between the structural properties of a series of compounds and their activities, QSAR models can guide the design of new molecules with enhanced potency. mdpi.com

In the context of thalifendine and related protoberberine alkaloids, QSAR studies can help to understand how variations in their chemical structures affect their biological functions. For instance, a study investigating berberine (B55584) and its derivatives, including this compound, utilized QSAR to predict their pIC50 values against the main protease of SARS-CoV-2. nih.gov Such models often rely on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. nih.gov The predictive power of a QSAR model is typically evaluated by its correlation coefficient (R²) and its ability to accurately predict the activity of compounds not used in the model's development (the test set). nih.govmdpi.com While specific QSAR models focused solely on this compound are not extensively detailed in the provided results, the application of this methodology to the broader class of protoberberine alkaloids highlights its potential for optimizing their therapeutic properties. sciencechina.cn

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the interaction between a ligand, such as this compound, and a target protein, providing insights into the binding mode and affinity. mdpi.com

Ligand-Protein Binding Affinity Predictions

Binding affinity, often quantified by the dissociation constant (KD) or binding energy (in kcal/mol), is a measure of the strength of the interaction between a ligand and its protein target. malvernpanalytical.comwikipedia.org Molecular docking simulations estimate this affinity by calculating the free energy of binding for different ligand poses within the protein's active site. nih.govnih.gov

Several studies have employed molecular docking to predict the binding affinity of this compound to various protein targets. For example, in a study investigating potential inhibitors for ulcerative colitis, this compound demonstrated strong binding affinities for several key target proteins. pnfs.or.kr The predicted binding energies were -8.8 kcal/mol for Kinase Insert Domain Receptor (KDR), -6.7 kcal/mol for Intracellular Adhesion Molecule 1 (ICAM1), and -4.8 kcal/mol for Hypoxia-Inducible Factor 1-alpha (HIF1A). pnfs.or.kr Another study focusing on the SARS-CoV-2 main protease reported good binding affinities for this compound and other berberine derivatives. nih.gov Similarly, research on P-glycoprotein (P-gp), a protein involved in drug efflux, used molecular docking to determine the binding affinities of this compound and related alkaloids. nih.govnih.gov These predictions are crucial for ranking potential drug candidates and understanding the structural basis of their activity. nih.gov

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Therapeutic Area |

|---|---|---|

| Kinase Insert Domain Receptor (KDR) | -8.8 | Ulcerative Colitis pnfs.or.kr |

| Prostaglandin-Endoperoxide Synthase 2 (PTGS2) | < -8 | Ulcerative Colitis pnfs.or.kr |

| C-X-C Motif Chemokine Receptor 4 (CXCR4) | < -8 | Ulcerative Colitis pnfs.or.kr |

| Intracellular Adhesion Molecule 1 (ICAM1) | -6.7 | Ulcerative Colitis pnfs.or.kr |

| Hypoxia-Inducible Factor 1-alpha (HIF1A) | -4.8 | Ulcerative Colitis pnfs.or.kr |

| SARS-CoV-2 Main Protease | Good Affinity | COVID-19 nih.gov |

| P-glycoprotein (P-gp) | Determined | Drug Efflux nih.govnih.gov |

Identification of Potential Biological Targets

Molecular docking is also a powerful tool for virtual screening, where large libraries of compounds are docked against a specific protein target to identify potential new inhibitors. researchgate.net Conversely, it can be used in reverse docking to identify potential biological targets for a given compound like this compound. By docking this compound against a panel of known protein structures, it is possible to predict which proteins it is most likely to bind to and modulate.

Studies have identified several potential biological targets for this compound. In the context of ulcerative colitis, molecular docking suggested that this compound could interact with targets such as PTGS2, CXCR4, KDR, FLT1, and ICAM1. pnfs.or.kr Research on inflammatory pathways has indicated that this compound may act as an inhibitor of inducible nitric oxide synthase (iNOS). researchgate.net Furthermore, investigations into its antiviral potential have identified the SARS-CoV-2 main protease as a likely target. nih.govtandfonline.com Another significant target is the DNA topoisomerase IB of Leishmania donovani, suggesting a potential application in treating leishmaniasis. biocrick.com The unique structure of this compound suggests it could have specific interactions with various biological targets, making it a person of interest for drug discovery. ontosight.ai

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govebsco.com This computational method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the conformational changes and stability of ligand-protein complexes. nih.govmdpi.com

MD simulations have been employed to study the stability of this compound when bound to its protein targets. For instance, a 150-ns MD simulation was used to confirm the stability of the docked complex of a methyl β-D-galactopyranoside analog with the SARS-CoV-2 main protease. mdpi.com In a study of berberine and its derivatives, including this compound, MD simulations were used to examine the stability of the ligand-SARS-CoV-2 main protease complexes. nih.govresearchgate.net The results revealed that this compound forms a stable complex with the protease, suggesting it could be a good binder. tandfonline.comresearchgate.net Similarly, MD simulations were used to investigate the transport pathways and binding of this compound and other protoberberine alkaloids to P-glycoprotein. nih.govnih.gov These simulations can reveal important information about the flexibility of the protein and the ligand, the role of solvent molecules, and the energetic landscape of the binding process. mdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. frontiersin.org A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening. researchgate.netfrontiersin.org

While specific pharmacophore models developed exclusively for this compound are not extensively documented in the provided search results, the methodology has been applied to the broader class of compounds to which it belongs. For example, pharmacophore modeling has been used in the study of phytoconstituents from Morus sp. and Arcangelisia flava against nitric oxide synthase, where this compound was identified as a potential inhibitor. researchgate.netarabjchem.org The core pharmacophore of berberine and its active analogs, like this compound, is considered to be the rigid, positively charged conjugate plane. nih.gov This feature is likely crucial for its interaction with various biological targets and can be a starting point for the design of new inhibitors. nih.gov Virtual screening based on such pharmacophore models can accelerate the discovery of new drug candidates. researchgate.net

Conformational Analysis and Energetic Profiles

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. mdpi.com The energetic profile of a molecule describes how its energy changes as its conformation changes. Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's reactivity and its ability to bind to a biological target.

For protoberberine alkaloids like this compound, conformational analysis can reveal key structural features. For example, the relative configuration of related tetrahydroprotoberberines can be determined using techniques like NOESY NMR spectroscopy, which provides information about the spatial proximity of atoms. mdpi.com The energy-minimized structures of berberine and its analogs, including this compound, show a rigid conjugate plane with a positive charge, which is believed to be a key feature for their biological activity. nih.gov In contrast, inactive analogs like tetrahydroberberine (B1206132) have a more flexible and neutral structure. nih.gov The metabolic pathways of this compound and its isomers, such as berberrubine (B190655), also suggest that their distinct structures lead to different energetic profiles and biological fates. mdpi.compeerj.complos.org

Advanced Analytical Methodologies in Thalifendine Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is fundamental to the analysis of thalifendine, enabling its separation from other closely related alkaloids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of isoquinoline (B145761) alkaloids, including this compound. mdpi.com Coupled with various detectors, HPLC methods are frequently employed for the separation and determination of this compound in extracts from plant families like Berberidaceae and Ranunculaceae. mdpi.comresearchgate.net

In a notable application, HPLC combined with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) was used to identify this compound in extracts of Berberis microphylla. redalyc.org The chromatographic separation was achieved on a reverse-phase C18 column using a gradient elution program. redalyc.org This method successfully separated this compound from other protoberberine-type alkaloids like jatrorrhizine, palmatine, and berberine (B55584), which eluted at different retention times. redalyc.org The purity of this compound reference standards is often confirmed by HPLC, with purities of 98% being reported. albtechnology.com

Table 1: Example of HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | RP-C18 BioSuite (2.1 x 150 mm, 3 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-3 min, 10% B3-35 min, 10-70% B35-40 min, 70% B40-50 min, 70-10% B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 35 ºC |

| Injection Volume | 10 µL |

Data sourced from a study on Berberis microphylla extracts. redalyc.org

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. mdpi.com These characteristics make it particularly well-suited for the complex analyses involved in metabolomics and the identification of trace-level compounds in biological samples. mdpi.com

UHPLC is frequently coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), for the rapid identification of berberine metabolites, including this compound, in rat plasma. mdpi.comnih.gov This combination allows for the detection of even extremely low concentrations of metabolites. mdpi.com Studies have utilized UHPLC-Q-Exactive Orbitrap/MS to systematically identify aporphine (B1220529) alkaloids in medicinal plants, demonstrating the power of this technique in discovering new compounds in complex herbal extracts. nih.gov In a pilot study analyzing berberine metabolites in humans, UHPLC-High Resolution Mass Spectrometry (UHPLC-HRMS) was employed to quantify concentrations in blood samples, revealing that this compound follows a distinct metabolic pathway from other related compounds. mdpi.comresearchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in this compound research, providing crucial information on molecular weight and structure. unibo.it

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a high-resolution mass spectrometry technique that has become a reliable and powerful tool for identifying drug metabolites. mdpi.com Its high mass accuracy allows for the determination of elemental compositions and the confident identification of compounds in complex biological matrices. mdpi.comfrontiersin.org

In the context of this compound research, UHPLC-Q-TOF-MS has been instrumental in identifying it as a metabolite of berberine in rat plasma. mdpi.comnih.govbiocrick.com These studies tentatively identify metabolites based on their molecular weights and MS/MS fragmentation data. biocrick.com For instance, a metabolite (M5) with a measured m/z of 322.1148 was proposed to be either berberrubine (B190655) or this compound. nih.govresearchgate.net The high resolution of Q-TOF-MS helps distinguish between isobaric compounds, which have the same nominal mass but different exact masses. Direct Analysis in Real Time (DART) coupled with TOF-MS has also been used for the rapid chemical profiling of alkaloids, identifying a compound at m/z 322 as either this compound or berberrubine in Berberis petiolaris root. nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique used for the structural characterization and quantification of alkaloids. redalyc.orgnih.gov It involves the ionization of the analyte followed by the selection of a specific parent ion, which is then fragmented to produce a characteristic pattern of product ions. unibo.it

This technique has been successfully applied to investigate isoquinoline alkaloids in various plant species. redalyc.org In the analysis of Berberis microphylla extracts, this compound was identified based on its MS/MS spectral data and comparison with an authentic standard. redalyc.org The fragmentation of the molecular ion [M]+ of this compound at m/z 322 yielded a characteristic product ion at m/z 307, corresponding to the loss of a methyl group (CH3). redalyc.org A further loss of carbon monoxide (CO) produced a fragment ion at m/z 279. redalyc.org This fragmentation pattern is characteristic of protoberberine-type alkaloids and aids in their unambiguous identification. redalyc.org

Table 2: ESI-MS/MS Fragmentation Data for this compound

| Parent Ion [M]+ (m/z) | Product Ion (m/z) | Neutral Loss |

|---|---|---|

| 322 | 307 | CH₃ (Methyl group) |

| 307 | 279 | CO (Carbon monoxide) |

Data sourced from a study on Berberis microphylla extracts. redalyc.org

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of organic compounds, including alkaloids like this compound. hyphadiscovery.commdpi.com While chromatography and mass spectrometry can identify and quantify known compounds, NMR is essential for confirming the precise molecular structure, including stereochemistry, of newly isolated or synthesized substances. mdpi.comikm.org.mynih.gov

The structural elucidation of aporphine and protoberberine alkaloids typically involves a suite of NMR experiments, including one-dimensional (1D) proton (¹H) and carbon-¹³ (¹³C) NMR, as well as two-dimensional (2D) techniques like COSY, HSQC, and HMBC. hyphadiscovery.commdpi.com For this compound, its structure was originally elucidated through spectral interpretation and chemical correlation with related compounds. chemistry-chemists.com Commercial suppliers of this compound as a reference standard confirm its structure using NMR alongside HPLC purity tests. albtechnology.com Although detailed NMR spectral data for this compound is not always publicly available, its structural confirmation relies on these established spectroscopic methods. hyphadiscovery.comnih.gov The use of NMR is crucial for distinguishing between isomers, such as this compound and berberrubine, which can be challenging to differentiate by mass spectrometry alone. nih.gov

Integrated Analytical Platforms for Metabolomics and Phytochemical Profiling